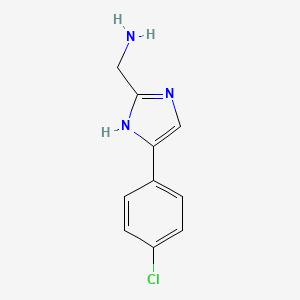

(4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine

Description

The Imidazole (B134444) Scaffold: A Privileged Structure in Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is considered a "privileged" structure in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a wide array of biological targets with high affinity. The unique electronic and structural features of the imidazole nucleus allow it to engage in various non-covalent interactions, including hydrogen bonding, metal coordination, and pi-stacking, which are crucial for molecular recognition at the active sites of enzymes and receptors.

First synthesized in 1858, the imidazole moiety is a fundamental component of several natural biomolecules, including the amino acid histidine, purines in nucleic acids, and histamine. researchgate.net This natural prevalence has inspired medicinal chemists to incorporate the imidazole scaffold into synthetic molecules to modulate physiological processes. Its electron-rich character and ability to act as both a hydrogen bond donor and acceptor contribute to its versatility in drug design. nih.gov Consequently, the imidazole ring is a key structural feature in many clinically successful drugs, spanning a wide range of therapeutic areas. nih.gov

Current Landscape of Imidazole-Based Therapeutic Agents

The versatility of the imidazole scaffold is evident in the broad spectrum of pharmacological activities exhibited by drugs containing this moiety. Imidazole-based compounds have been successfully developed as antibacterial, antifungal, anticancer, and antihypertensive agents, among others. The ability of the imidazole ring to serve as a bioisostere for other chemical groups and its favorable pharmacokinetic properties have contributed to its widespread use in drug development.

The following table provides a snapshot of some prominent imidazole-containing drugs and their therapeutic applications, illustrating the diverse roles this scaffold plays in modern medicine.

| Drug Name | Therapeutic Class | Primary Indication |

| Metronidazole | Antibacterial, Antiprotozoal | Treatment of anaerobic bacterial and protozoal infections. nih.gov |

| Cimetidine | H2 Receptor Antagonist | Treatment of peptic ulcers and gastroesophageal reflux disease. researchgate.net |

| Losartan | Angiotensin II Receptor Blocker | Treatment of hypertension. researchgate.net |

| Clotrimazole | Antifungal | Treatment of fungal skin infections. |

| Dacarbazine | Anticancer | Treatment of malignant melanoma. drugbank.com |

| Ondansetron | 5-HT3 Receptor Antagonist | Prevention of nausea and vomiting induced by chemotherapy or radiation. |

| Nilotinib | Kinase Inhibitor | Treatment of chronic myeloid leukemia. drugbank.com |

This table is for illustrative purposes and is not an exhaustive list of all imidazole-based therapeutic agents.

Significance of the (4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine Core in Drug Design and Development

While extensive research on the specific compound this compound is not widely available in the public domain, the significance of its structural components can be inferred from studies on related molecules. The core structure combines three key features: the imidazole scaffold, a 4-chlorophenyl substituent at the 4-position, and a methanamine group at the 2-position. Each of these components can play a crucial role in the molecule's potential pharmacological profile.

The 4-(4-chlorophenyl)imidazole moiety is a recurring structural motif in compounds investigated for various biological activities. For instance, derivatives bearing this core have been explored for their potential as anticancer agents. nih.gov Studies have shown that compounds with a 4-(4-chlorophenyl)imidazole structure can exhibit cytotoxic effects against various cancer cell lines. researchgate.net The presence of the chlorine atom on the phenyl ring can significantly influence the compound's lipophilicity and electronic properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target proteins. Furthermore, this moiety has been incorporated into potent antifungal agents. nih.gov

The methanamine group at the 2-position of the imidazole ring introduces a basic primary amine, which can be a key pharmacophoric element. This group can participate in ionic interactions and hydrogen bonding with biological targets, such as the active sites of enzymes or receptors. The presence of a flexible aminomethyl group can allow for optimal positioning of the molecule within a binding pocket to achieve high-affinity interactions. For example, the 2-aminoimidazole scaffold is a key structural element in a wide range of FDA-approved drugs. mdpi.com

In the context of drug design and development, the this compound core represents a promising starting point for the synthesis of new chemical libraries. By modifying the substituents on the phenyl ring, the imidazole nitrogen atoms, or the methanamine group, medicinal chemists can systematically explore the structure-activity relationships and optimize the compound's potency, selectivity, and pharmacokinetic properties for a desired therapeutic target. The inherent versatility of the imidazole scaffold, combined with the specific electronic and steric features of the 4-chlorophenyl and methanamine substituents, makes this core a valuable template for the discovery of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

[5-(4-chlorophenyl)-1H-imidazol-2-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c11-8-3-1-7(2-4-8)9-6-13-10(5-12)14-9/h1-4,6H,5,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOJFKMPPSAZGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)CN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 4 Chlorophenyl 1h Imidazol 2 Yl Methanamine and Its Derivatives

Modular Synthesis of Substituted Imidazole-2-ylmethanamines

A modular or "building block" approach is highly advantageous for creating libraries of related compounds for applications like drug discovery. organic-chemistry.orgacs.orgnih.gov This strategy allows for the systematic variation of substituents at each position of the imidazole (B134444) scaffold by assembling the molecule from distinct, interchangeable components.

Convergent and Divergent Approaches to the Imidazole Ring System

The construction of the core imidazole ring can be approached in two primary ways: convergent and divergent synthesis.

Convergent synthesis involves the assembly of the final molecule from several independently prepared fragments that are combined in the later stages of the synthetic sequence. A classic example is the Debus-Radziszewski imidazole synthesis, a multi-component reaction where a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or a primary amine) condense to form the imidazole ring. wikipedia.org This approach is highly modular, as variation in any of the three starting components directly leads to a different final product.

Divergent synthesis , in contrast, begins with a common chemical scaffold—in this case, a pre-formed imidazole ring—which is then systematically modified to create a range of different analogues. nih.govnih.gov An example would be starting with 1-SEM-imidazole and performing sequential, regioselective C-H arylation reactions to introduce various aryl groups at the C2, C4, and C5 positions. nih.govnih.govacs.org This method is particularly useful when a core structure is established and exploration of peripheral chemical space is desired.

| Strategy | Description | Key Features | Representative Methods |

| Convergent | Assembling the imidazole ring from multiple, distinct building blocks in a single or few steps. | Highly modular; rapid access to diverse core structures. | Debus-Radziszewski Synthesis, Van Leusen Reaction. wikipedia.orgwikipedia.org |

| Divergent | Starting with a common imidazole core and introducing substituents in subsequent steps. | Efficient for creating libraries of analogues around a central scaffold. | Sequential C-H Arylation, Suzuki Coupling on a halo-imidazole core. nih.govresearchgate.net |

Regioselective Introduction of the 4-Chlorophenyl Moiety

Attaching the 4-chlorophenyl group specifically at the C4 position of the imidazole ring is a critical challenge due to the inherent reactivity patterns of the heterocycle, where the C2 and C5 positions are often more reactive. nih.govresearchgate.net Several reliable methods have been developed to achieve this regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming carbon-carbon bonds. nih.gov This strategy involves the reaction of a 4-halo-imidazole, such as 4-bromo-1H-imidazole, with 4-chlorophenylboronic acid in the presence of a palladium catalyst. researchgate.netfao.org This approach offers high yields and excellent functional group tolerance.

Direct C-H Arylation: As a more atom-economical alternative, direct C-H arylation bypasses the need to pre-halogenate the imidazole ring. acs.org These reactions, typically catalyzed by transition metals like palladium, directly couple a C-H bond of the imidazole with an aryl halide. researchgate.net Achieving C4 selectivity can be difficult, but strategies have been developed to overcome this. One sophisticated approach involves using a protecting group on the imidazole nitrogen, such as the SEM ([2-(trimethylsilyl)ethoxymethyl]) group. A "SEM-switch" can be induced, which transfers the protecting group from the N1 to the N3 nitrogen, thereby activating the C4 position for subsequent arylation. nih.govnih.gov

Ring-Formation with Pre-installed Substituents: A convergent strategy can be employed where one of the starting materials for the imidazole synthesis already contains the 4-chlorophenyl group. For instance, using a 1,2-dicarbonyl compound like 1-(4-chlorophenyl)ethane-1,2-dione (a derivative of glyoxal) in a Debus-Radziszewski type reaction ensures the moiety is incorporated at the desired position from the outset. wikipedia.org

Construction of the Aminomethyl Side Chain at C2

The introduction of the aminomethyl (-CH₂NH₂) group at the C2 position is the final key step in synthesizing the target compound. The C2 proton of the imidazole ring is the most acidic, which facilitates its functionalization. nih.gov

Strategic options for this transformation include:

Deprotonation and Electrophilic Quenching: The imidazole ring can be deprotonated at the C2 position using a strong base like n-butyllithium. The resulting C2-lithiated imidazole is a potent nucleophile that can react with a suitable electrophile containing a protected aminomethyl group. Subsequent deprotection reveals the desired primary amine.

Multi-component Reactions: Certain multi-component reactions are designed to directly functionalize the C2 position. For example, a reaction between a 1-substituted imidazole, an aldehyde, and an electron-deficient acetylene (B1199291) can install a complex side chain at C2, which could potentially be modified to yield the aminomethyl group. researchgate.net

Functionalization of 2-Aminoimidazoles: An alternative route involves the synthesis of a 2-aminoimidazole derivative first, which can be achieved through methods like the palladium-catalyzed carboamination of N-propargyl guanidines. nih.gov The amino group at the C2 position could then be chemically elaborated to introduce the full aminomethyl side chain.

Catalytic Methodologies in Imidazole Synthesis

Catalysis is central to modern organic synthesis, offering routes to imidazoles that are more efficient, selective, and environmentally benign than classical stoichiometric methods. asianpubs.orguobasrah.edu.iq A wide array of catalysts have been applied to the synthesis and derivatization of the imidazole scaffold.

Transition Metal Catalysis has proven particularly versatile.

Palladium (Pd), Copper (Cu), and Nickel (Ni) catalysts are workhorses for cross-coupling reactions (e.g., Suzuki, C-H arylation) to build the carbon framework of substituted imidazoles. researchgate.netresearchgate.netbohrium.comrsc.org

Copper (Cu) and Rhodium (Rh) catalysts can facilitate the formation of the imidazole ring itself. For instance, copper salts catalyze the diamination of terminal alkynes with amidines to yield 1,2,4-trisubstituted imidazoles. organic-chemistry.org Rhodium compounds can catalyze the reaction of 1-sulfonyl triazoles with nitriles to give imidazoles. organic-chemistry.org

Heterogeneous Catalysts , such as metal complexes supported on magnetic nanoparticles or metal-organic frameworks (MOFs), are gaining prominence. beilstein-journals.orgnih.gov These catalysts offer the significant advantage of being easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry. nih.gov

Organocatalysis , which uses small, metal-free organic molecules to accelerate reactions, has also emerged as a powerful tool for imidazole synthesis. tandfonline.com Catalysts such as n-tetrabutylammonium bromide (n-Bu₄NBr) and even ascorbic acid (Vitamin C) have been shown to effectively promote the multi-component condensation reactions that form tetrasubstituted imidazoles. tandfonline.com

| Catalyst Type | Metal/Compound | Typical Application | Advantages |

| Transition Metal | Palladium (Pd) | C-C & C-N bond formation (Suzuki, C-H Arylation). acs.orgresearchgate.net | High efficiency, broad substrate scope, well-understood reactivity. |

| Transition Metal | Copper (Cu) | Ring formation (alkyne diamination), C-H arylation. nih.govorganic-chemistry.org | Lower cost than palladium, unique reactivity. |

| Transition Metal | Nickel (Ni) | C-H arylation with chloroarenes and phenol (B47542) derivatives. researchgate.netrsc.org | Cost-effective, effective with challenging substrates. |

| Heterogeneous | Zeolites, Magnetic Nanoparticles. nih.govnih.gov | Multi-component condensation reactions. nih.gov | Recyclable, reduced metal contamination in product, ease of separation. |

| Organocatalyst | Ascorbic Acid, n-Bu₄NBr. tandfonline.com | Multi-component condensation reactions. tandfonline.com | Metal-free, low toxicity, often inexpensive. |

| Biocatalyst | Lemon Juice (Citric Acid). jipbs.com | Multi-component condensation reactions. jipbs.com | Renewable, non-toxic, biodegradable, extremely low cost. |

Green Chemistry Principles in the Derivatization of Imidazole Scaffolds

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jipbs.comresearchgate.net These principles are increasingly being applied to the synthesis of imidazole derivatives.

Key green strategies include:

Use of Benign Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green approaches replace these with environmentally friendly alternatives such as water, ethanol, or novel media like deep eutectic solvents (DESs). wjbphs.commdpi.com DESs, such as a mixture of choline (B1196258) chloride and urea, have been used to accomplish the synthesis of 2-aminoimidazoles efficiently, reducing reaction times and allowing for catalyst recycling. mdpi.com

Solvent-Free Conditions: A highly effective green approach is to eliminate the solvent altogether. asianpubs.org Many multi-component reactions for imidazole synthesis can be run under solvent-free conditions, often aided by microwave irradiation or ball milling. researchgate.netresearchgate.net This dramatically reduces waste and simplifies product purification.

Energy Efficiency: Microwave-assisted synthesis is a prominent green technique that can drastically reduce reaction times from hours to minutes, thereby lowering energy consumption compared to conventional heating methods. researchgate.net

Atom Economy and Catalysis: The use of catalytic rather than stoichiometric reagents improves atom economy. Furthermore, employing C-H activation strategies avoids the need for pre-functionalized starting materials, which reduces synthetic steps and the generation of by-products. nih.govnih.gov The use of recyclable heterogeneous catalysts, such as zeolites, further enhances the sustainability of the process, as they can be recovered and reused multiple times without significant loss of activity. nih.gov

Elucidation of Structure Activity Relationships Sar for 4 4 Chlorophenyl 1h Imidazol 2 Yl Methanamine Analogues

Conformational and Electronic Effects of Aromatic Substitutions on Biological Activity

The substitution pattern on the 4-chlorophenyl ring of (4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine analogues plays a pivotal role in modulating their biological activity. These substitutions can induce significant changes in the molecule's electronic properties and conformational preferences, which in turn affect its interaction with biological targets.

The electronic nature of the substituents on the phenyl ring can alter the electron density of the entire molecule. Electron-withdrawing groups, such as the existing chloro group, can influence the acidity of the imidazole (B134444) N-H and the basicity of the methanamine. Conversely, the introduction of electron-donating groups could have the opposite effect. These electronic perturbations can directly impact the strength of binding interactions, such as hydrogen bonds and electrostatic interactions, with a target protein. For instance, in related heterocyclic compounds, the nature of aromatic substituents has been shown to be a key determinant of biological activity.

Table 1: Impact of Aromatic Substitutions on the Biological Activity of Hypothetical this compound Analogues

| Substituent at para-position | Electronic Effect | Potential Conformational Impact | Predicted Biological Activity |

| -Cl (parent) | Electron-withdrawing | Moderate steric bulk | Baseline |

| -F | Electron-withdrawing | Minimal steric bulk | Potentially similar or slightly altered |

| -CH3 | Electron-donating | Moderate steric bulk | May increase or decrease depending on target |

| -OCH3 | Electron-donating | Can influence dihedral angle | May alter binding mode |

| -NO2 | Strongly electron-withdrawing | Can participate in specific interactions | Potentially significant change in activity |

This table is illustrative and based on general principles of medicinal chemistry.

Contribution of the Amine Functionality to Target Interaction

The primary amine functionality in this compound is a critical pharmacophoric feature that significantly contributes to its interaction with biological targets. mdpi.com At physiological pH, this amine group is likely to be protonated, bearing a positive charge. This positive charge allows it to form strong electrostatic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, within a protein's binding site.

Furthermore, the amine group can act as a hydrogen bond donor. The hydrogen atoms on the nitrogen can form hydrogen bonds with suitable acceptor atoms (e.g., oxygen or nitrogen) on the target macromolecule. The 2-aminoimidazole moiety is recognized as an important pharmacophore in medicinal chemistry, often acting as a bioisostere for guanidine, triazoles, and benzamidine. mdpi.com The mode of CO2 adsorption on primary amines, for example, involves the formation of intermolecular ammonium (B1175870) carbamates, highlighting the reactive nature of this functional group. tum.deresearchgate.net

Modification of the amine group, for instance, through alkylation to form secondary or tertiary amines, would alter its hydrogen bonding capacity and steric profile. A secondary amine can still act as a hydrogen bond donor, while a tertiary amine cannot. Such modifications can be used to probe the specific requirements of the binding site and to fine-tune the compound's affinity and selectivity.

Stereochemical Considerations in SAR Development

While this compound itself is achiral, the introduction of substituents on the methanamine group or the imidazole ring can create chiral centers. Stereochemistry is a fundamental aspect of drug action, as biological macromolecules are chiral. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.

For analogues of this compound that possess a stereocenter, it is imperative to resolve the enantiomers and evaluate their biological activities separately. One enantiomer may fit optimally into the binding site of a target, leading to a potent interaction, while the other enantiomer may bind with lower affinity or not at all. In some cases, one enantiomer may even have an undesirable off-target activity.

For example, studies on other classes of compounds have demonstrated that the absolute stereochemistry is unequivocally crucial for their biological activity. nih.gov Therefore, a thorough SAR study of chiral analogues would involve determining the absolute configuration of the more active enantiomer, which can provide valuable insights into the three-dimensional arrangement of key interaction points within the binding site.

Rational Design Principles Derived from SAR for Enhanced Potency and Selectivity

The insights gained from SAR studies on this compound analogues can be harnessed for the rational design of new compounds with improved potency and selectivity. rsc.org The goal of rational drug design is to create molecules that interact specifically with the desired target while minimizing off-target effects. capes.gov.br

Based on the SAR, several design principles can be proposed:

Optimization of Aromatic Substituents: If SAR studies indicate that a particular electronic or steric profile on the phenyl ring is favorable, new analogues can be synthesized with substituents that fine-tune these properties. For example, if a moderate-sized, electron-withdrawing group at the para-position is found to be optimal, other halogens or small electron-withdrawing groups could be explored.

Modification of the Amine Group: The amine functionality can be modified to enhance binding affinity or selectivity. This could involve the introduction of small alkyl groups to probe for hydrophobic pockets near the amine binding site or the incorporation of the amine into a cyclic structure to restrict its conformational flexibility.

Bioisosteric Replacement: The imidazole ring or the phenyl ring could be replaced with other heterocyclic or aromatic systems to explore different spatial arrangements and electronic properties. For instance, replacing the imidazole with a triazole or pyrazole (B372694) could alter the hydrogen bonding pattern and pKa of the molecule.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be employed to design new analogues that are predicted to have improved binding affinity and selectivity. nih.gov This approach allows for the visualization of how a designed molecule fits into the binding site and can guide the selection of the most promising candidates for synthesis.

Table 2: Principles for Rational Design of this compound Analogues

| Design Principle | Rationale | Example Modification |

| Aromatic Substitution | Modulate electronic and steric properties for optimal target interaction. | Replace -Cl with -F, -CF3, or -CN. |

| Amine Modification | Enhance electrostatic or hydrogen bonding interactions and probe binding site topology. | N-methylation or N-ethylation of the methanamine. |

| Ring Bioisosterism | Alter physicochemical properties and explore alternative binding modes. | Replace the imidazole ring with a 1,2,4-triazole. |

| Conformational Constraint | Reduce conformational flexibility to favor the bioactive conformation and improve entropy of binding. | Incorporate the methanamine into a piperidine (B6355638) ring. |

By systematically applying these rational design principles, it is possible to develop novel analogues of this compound with enhanced therapeutic potential. nih.govebi.ac.uk

Mechanistic Insights and Preclinical Biological Evaluation of 4 4 Chlorophenyl 1h Imidazol 2 Yl Methanamine Derivatives in Vitro Focus

Receptor Binding and Activation Profiles

Research into non-peptidic agonists for the Somatostatin (B550006) Receptor 3 (SSTR3) has identified the (4-phenyl-1H-imidazol-2-yl)methanamine skeleton as a promising lead series. nih.gov Structure-activity relationship (SAR) studies on this scaffold led to the development of potent SSTR3 agonists. nih.gov

One notable derivative from this series, compound 5c , which incorporates the core structure, demonstrated high potency as a low molecular weight SSTR3 agonist. In in vitro functional assays, this compound exhibited a half-maximal effective concentration (EC50) of 5.2 nM. nih.gov Molecular overlay studies suggest that the specific conformation of these agonists allows for favorable alignment within the receptor's binding pocket, leading to agonistic activity as opposed to antagonistic effects observed with other molecules. nih.gov

Table 1: SSTR3 Agonist Activity of (4-phenyl-1H-imidazol-2-yl)methanamine Derivative

| Compound | Target | Activity (EC50) | Reference |

|---|

While the (4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine scaffold has been specifically optimized for SSTR3 activity, comprehensive screening against a broad panel of other G protein-coupled receptors (GPCRs) is not extensively detailed in the available scientific literature. The development of ligands for orphan GPCRs such as GPR18 and GPR55 has involved bicyclic imidazole-4-one derivatives, which are structurally distinct from the methanamine series . rsc.org Therefore, the binding and activation profile of this compound and its direct derivatives at other GPCRs remains an area requiring further investigation.

Enzyme Inhibition Kinetics and Specificity

The development of small-molecule kinase inhibitors is a major focus in therapeutic research. Numerous heterocyclic scaffolds, including pyrrolopyrazoles and aminothiazoles, have been successfully developed as potent inhibitors of Aurora kinases and other key signaling kinases. nih.govresearchgate.net However, based on available research, the specific this compound scaffold has not been identified as a primary candidate for the inhibition of kinase enzymes such as Fms-like tyrosine kinase 3 (FLT3), Aurora kinases, B-Raf, KDR-VEGFR2, or Protein Kinase B. The literature on inhibitors for these targets focuses on different chemical structures.

Indoleamine 2,3-dioxygenase (IDO) is a heme-containing enzyme that plays a critical role in immune tolerance. nih.gov The imidazole (B134444) ring is a classic heme-binding motif, and 4-phenylimidazole (B135205) itself is a known IDO1 ligand and was the first inhibitor to be co-crystallized with the enzyme. acs.org This has spurred the development of various phenylimidazole-based compounds as IDO1 inhibitors. nih.gov For instance, certain compounds featuring a phenylimidazole scaffold have shown potent IDO1 inhibition with IC50 values in the sub-micromolar range. nih.gov

Despite the relevance of the 4-phenylimidazole core to IDO1 inhibition, specific in vitro inhibitory data (e.g., IC50 or Ki values) for this compound itself are not prominently reported in the current body of research. Further evaluation would be needed to determine if the 2-methanamine substitution is conducive to potent IDO1 modulation.

Heme oxygenase (HO) enzymes are responsible for heme catabolism. mdpi.com Imidazole-based compounds have been extensively studied as inhibitors of the two main isoforms, the inducible HO-1 and the constitutive HO-2. Research on a series of 1-aryl-2-(1H-imidazol-1-yl)ethanones and their derivatives has provided insights into isoform selectivity. nih.gov

Notably, studies on compounds structurally related to the this compound core have shown activity. Three non-carbonyl analogues of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone were identified as good inhibitors of HO-1. nih.gov While these compounds differ in the linkage and substitution pattern on the imidazole ring compared to the subject of this article, the findings indicate that the combination of a chlorophenyl and an imidazole moiety can be a key structural feature for HO-1 inhibition. The selectivity profile, whether favoring HO-1 over HO-2, often depends on the specific chemical structure linking the aromatic and imidazole rings. nih.govnih.gov

Other Enzyme System Interactions (e.g., Dipeptidyl Peptidase-4)

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). rjsocmed.comnih.govnih.gov Inhibition of DPP-4 is a therapeutic strategy for managing type 2 diabetes. rjsocmed.comnih.govnih.gov While the imidazole nucleus is a key feature in various pharmacologically active compounds, current research literature does not provide specific data on the direct interaction or inhibitory activity of this compound or its immediate derivatives against the DPP-4 enzyme system. The development of DPP-4 inhibitors has led to various classes of compounds, but a direct link to this specific chlorophenyl-imidazole structure is not established in the reviewed studies. nih.govresearchgate.net

In Vitro Antiproliferative and Cytotoxic Assessments

Derivatives of the chlorophenyl-imidazole scaffold have demonstrated notable in vitro activity against various human cancer cell lines.

A series of 1-(3-Chlorophenyl) piperazin-2-one (B30754) derivatives, which incorporated bioisosteric replacements for the imidazole ring, were evaluated for cytotoxicity against A549 (lung cancer) and HT-29 (colon cancer) cell lines using an MTT assay. tbzmed.ac.irresearchgate.net The results indicated that replacing the imidazole ring with groups like 1-amidinourea, semicarbazide, and thiobiuret (B3050041) enhanced cytotoxic activity against both cell lines. tbzmed.ac.irresearchgate.net

Another study focused on 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c] tbzmed.ac.irresearchgate.netresearchgate.nettriazol-3(5H)-imine derivatives. nih.gov The most active compounds, 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c] tbzmed.ac.irresearchgate.netresearchgate.nettriazol-3(5H)-ylidene)benzamide (4e) and N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] tbzmed.ac.irresearchgate.netresearchgate.nettriazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide (5l) , showed significant growth inhibition of cervical (SISO) and bladder (RT-112) cancer cell lines, with IC50 values in the low micromolar range. nih.gov

Similarly, novel pyrimidin-4-yl-1H-imidazol-2-yl derivatives were synthesized and tested against A375P and WM3629 human melanoma cell lines. nih.gov Many of these compounds exhibited superior antiproliferative activity compared to the RAF inhibitor Sorafenib. nih.gov Furthermore, 2, 4, 5-triphenyl-1H-imidazole derivatives have also been evaluated, with some compounds showing significant growth inhibitory effects on non-small cell lung carcinoma (A549) cell lines. imedpub.com

In Vitro Cytotoxicity of Imidazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 4e | SISO (Cervical) | 2.38–3.77 μM | nih.gov |

| Compound 4e | RT-112 (Bladder) | 2.38–3.77 μM | nih.gov |

| Compound 5l | SISO (Cervical) | 2.38–3.77 μM | nih.gov |

| Compound 5l | RT-112 (Bladder) | 2.38–3.77 μM | nih.gov |

| Compound 7a | A375P (Melanoma) | 0.62 μM | nih.gov |

| Compound 7a | WM3629 (Melanoma) | 4.49 μM | nih.gov |

| Compound 6f | A549 (Lung) | 15 μM | imedpub.com |

Spectrum of Antimicrobial Activity (In Vitro Studies)

The imidazole scaffold is a core component of many compounds investigated for antibacterial properties. ekb.egnih.gov A series of novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their related thiazolidin-4-ones were synthesized and evaluated for their antimicrobial activity. researchgate.net One of the thiazolidin-4-one derivatives, compound 4a , demonstrated promising activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. researchgate.net

In another study, new 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives were synthesized. The resulting N-acyl-α-amino acid and 1,3-oxazol-5(4H)-one compounds showed antimicrobial activity specifically against Gram-positive bacterial strains. nih.govresearchgate.net

Antibacterial Activity of Imidazole Derivatives

| Compound Class | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 4-(4-chlorophenyl)thiazol-2-yl-thiazolidin-4-one (4a) | B. subtilis | Promising | researchgate.net |

| 4-(4-chlorophenyl)thiazol-2-yl-thiazolidin-4-one (4a) | E. coli | Promising | researchgate.net |

| 4-(4-chlorophenyl)thiazol-2-yl-thiazolidin-4-one (4a) | S. aureus | Promising | researchgate.net |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Gram-positive strains | Active | nih.govresearchgate.net |

Derivatives containing the chlorophenyl-imidazole structure have shown significant potential as antifungal agents. One study described the potent in vivo activity of 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole Nitrate against Candida albicans infections in mice. nih.gov

A series of 4-substituted imidazole sulfonamides were found to have good in vitro antifungal activity against key Candida strains, with the most potent inhibitor demonstrating efficacy at concentrations below 100nM, comparable to itraconazole. nih.gov Additionally, thiazole (B1198619) derivatives based on the 4-(4-chlorophenyl) scaffold were tested against fungal pathogens. researchgate.net Compounds 3c and 4b were promising against Aspergillus flavus, while compounds 3a and 4a showed maximum inhibition against Aspergillus niger. researchgate.net The antifungal activity of imidazole derivatives is often attributed to mechanisms like the disruption of fungal cell membranes and the inhibition of essential fungal processes. mdpi.com

Antiprotozoal and Antitubercular Efficacy (In Vitro Models)

The imidazole ring is a critical pharmacophore in the development of agents targeting protozoa and mycobacteria. ekb.egresearchgate.net Numerous imidazole-containing derivatives have been synthesized and screened for their in vitro anti-mycobacterial activities against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains. researchgate.netnih.gov

Research into (R)-2-(4'-chlorophenyl)-3-(4'-nitrophenyl)-1,2,3,5-tetrahydrobenzo researchgate.netoup.comimidazo[1,2-c]pyrimidin-4-ol derivatives identified compounds with significant in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net For instance, compound 7b exhibited an activity of 3.13 μg/mL after one week, and compound 7t showed an activity of 6.25 μg/mL. researchgate.net Another study on imidazolyl-pyridinecarboxamidrazone derivatives found that chloro-phenyl imidazolyl derivatives were active against M. tuberculosis H37Rv and clinical strains, with some compounds showing a Minimum Inhibitory Concentration (MIC) of 4 mg/L. oup.com

Derivatives containing the imidazole core have been synthesized and evaluated for their efficacy against various Leishmania species. A study on 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole derivatives tested them in vitro against L. amazonensis, L. braziliensis, and L. infantum. nih.gov Several of these compounds were identified as active against the promastigote forms of L. amazonensis, with IC50 values ranging from 15 to 60 μM, although they were less potent than the reference drug pentamidine (B1679287) (IC50 = 10 μM). nih.gov However, these novel compounds exhibited lower cytotoxicity compared to pentamidine. nih.gov The presence of a chlorine group on the phenyl ring of pyrazole (B372694) derivatives has been noted as favorable for anti-leishmanial effects. nih.gov

In Vitro Antitubercular and Anti-leishmanial Activity

| Compound Class/Derivative | Target Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 7b | M. tuberculosis H37Rv | MIC (Week 1) | 3.13 μg/mL | researchgate.net |

| Compound 7t | M. tuberculosis H37Rv | MIC (Week 1) | 6.25 μg/mL | researchgate.net |

| Chloro-phenyl imidazolyl derivatives | M. tuberculosis (clinical) | MIC | 4 mg/L | oup.com |

| 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles | L. amazonensis | IC50 | 15 - 60 μM | nih.gov |

Activity Against Trypanosoma Species

Derivatives of this compound have been investigated for their potential activity against various protozoan parasites of the Trypanosoma genus, the causative agents of significant human diseases such as Chagas disease (Trypanosoma cruzi) and Human African Trypanosomiasis (Trypanosoma brucei). mdpi.comnih.govsemanticscholar.org The core imidazole structure is a recognized scaffold in the development of novel antitrypanosomal agents. irbm.com

Research has focused on the in vitro efficacy of related compounds, including thiazole and pyrazole derivatives, against different life cycle stages of these parasites. For instance, studies on 4-(4-chlorophenyl)thiazole compounds revealed significant activity against both the trypomastigote and amastigote forms of T. cruzi. scielo.brnih.govresearchgate.net One study demonstrated that these compounds exhibited IC50 values ranging from 1.67 to 100 µM against the trypomastigote form and from 1.96 to over 200 µM against the amastigote form. scielo.brnih.gov Similarly, pyrazole-imidazoline derivatives have shown activity against intracellular amastigotes, with some compounds displaying IC50 values in the range of 3.3 to 88.1 µM. nih.gov

Against T. brucei, the parasite responsible for sleeping sickness, various adamantane (B196018) derivatives incorporating an aromatic imidazoline (B1206853) moiety have demonstrated notable activity. nih.govrsc.org One thiosemicarbazone derivative emerged as a particularly promising agent with an EC50 of 0.16 μM. nih.gov The research into these related heterocyclic compounds underscores the potential of the imidazole scaffold as a foundation for developing new therapeutic options for trypanosomal infections. ed.ac.uklboro.ac.uk

Table 1: In Vitro Activity of Related Heterocyclic Derivatives Against Trypanosoma Species

| Compound Class | Target Species | Target Stage | Activity Metric | Value Range | Reference(s) |

|---|---|---|---|---|---|

| 4-(4-chlorophenyl)thiazoles | T. cruzi | Trypomastigote | IC50 | 1.67 - 100 µM | nih.gov, researchgate.net |

| 4-(4-chlorophenyl)thiazoles | T. cruzi | Amastigote | IC50 | 1.96 - >200 µM | nih.gov, researchgate.net |

| Pyrazole-imidazoline derivatives | T. cruzi | Intracellular Amastigotes | IC50 | 3.3 - 88.1 µM | nih.gov |

Antimycobacterial Assessments

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis, has necessitated the search for new antimycobacterial drugs. researchgate.net Imidazole derivatives have been a focus of this research due to their potential to inhibit mycobacterial growth. mdpi.commdpi.comnih.gov

Studies evaluating various imidazole and triazole derivatives have demonstrated their inhibitory activity against both reference and clinical strains of M. tuberculosis. researchgate.netnih.govoup.com For example, a series of imidazole derivatives linked to pyridine (B92270) 2-carboxamidrazone showed promising antitubercular activity, with halogenated derivatives being particularly effective. nih.govoup.com The Minimum Inhibitory Concentrations (MICs) for some of these compounds against the Mtb H37Rv reference strain and clinical isolates were in the range of 4–64 mg/L. researchgate.netnih.govoup.com Specifically, methyl-phenyl and phenyl imidazolyl derivatives were among the most active, with MICs of 4 mg/L for clinical isolates. oup.com

The mechanism of action for some of these azole derivatives is believed to involve the inhibition of the mycobacterial cytochrome P450-dependent sterol-14alpha-demethylase, an enzyme crucial for the synthesis of the mycobacterial cell membrane. nih.gov Molecular modeling studies have supported the potential for these compounds to interact with the active site of this enzyme. nih.gov Further research into related structures, such as 1H-1,2,3-triazolylsalicylhydrazones, has identified compounds with potent activity (MIC of 0.39 µg/mL), comparable to the first-line drug rifampicin, and also showing efficacy against persistent forms of mycobacteria. nih.govresearchgate.net

Table 2: In Vitro Antimycobacterial Activity of Imidazole and Related Derivatives

| Compound Series | M. tuberculosis Strain(s) | MIC Range | Reference(s) |

|---|---|---|---|

| Imidazole/Triazole derivatives (azomethine linkage) | H37Rv & Clinical Isolates | 4 - 64 mg/L | nih.gov, oup.com, researchgate.net |

| Phenyl imidazolyl derivatives | Clinical Isolates | 4 mg/L | oup.com |

| Bromo/chloro-thienyl imidazole derivatives | H37Rv & Clinical Isolates | 4 - 16 mg/L | oup.com |

In Vitro Anti-inflammatory Mechanisms

Derivatives containing the imidazole scaffold have been explored for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov These enzymes are responsible for the metabolism of arachidonic acid into pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

Several studies have focused on the development of imidazole-based compounds as selective inhibitors of COX-2 or 5-lipoxygenase (5-LO). nih.govconsensus.appnih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in inflammation, while COX-1 has homeostatic functions. nih.gov A series of 1,5-diarylimidazole derivatives were found to inhibit the 5-LOX pathway, with one compound showing 92% inhibition of leukotriene B4 (LTB4) production at a concentration of 10 μM. nih.gov

Computational studies, including molecular docking and molecular dynamics simulations, have been employed to understand the inhibitory effect of new imidazole derivatives on the COX-2 enzyme. khu.ac.ir These analyses help to elucidate the binding modes of the inhibitors within the enzyme's active site, identifying key residues, such as Ser530 and Tyr355, that are important for hydrogen bond formation. khu.ac.ir The anti-inflammatory actions of some thiazole derivatives, a related heterocyclic structure, have been linked to the downregulation of inducible nitric oxide synthase (iNOS) and COX-2 expression in lipopolysaccharide-activated microglial cells. nih.gov

Table 3: In Vitro Anti-inflammatory Activity of Imidazole and Related Derivatives

| Compound Class | Target Enzyme | Activity Metric | Result | Reference(s) |

|---|---|---|---|---|

| 1,5-Diarylimidazoles | 5-Lipoxygenase (5-LOX) | % Inhibition of LTB4 | 92% at 10 µM | nih.gov |

| Diarylisoxazoles (Mofezolac) | Cyclooxygenase-1 (COX-1) | IC50 | 0.0079 µM | nih.gov |

| Diarylisoxazoles (Mofezolac) | Cyclooxygenase-2 (COX-2) | IC50 | >50 µM | nih.gov |

| Isoxazole-based scaffolds | Cyclooxygenase-2 (COX-2) | IC50 | 0.95 µM (for lead compound) | aalto.fi |

Computational Approaches in the Discovery and Optimization of 4 4 Chlorophenyl 1h Imidazol 2 Yl Methanamine Analogues

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as an analogue of (4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine, to the active site of a target protein. This method allows researchers to visualize and analyze the interactions between the ligand and the protein at an atomic level, providing crucial information for the design of more potent and selective inhibitors.

The process involves preparing the three-dimensional structures of both the ligand and the protein. The ligand is then placed in the binding site of the protein, and its conformational space is explored to find the most stable binding pose, which is typically the one with the lowest binding energy. The binding energy is calculated using a scoring function that takes into account various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

A study on the binding of 4-(4-chlorophenyl)imidazole, a close analogue of the title compound, within the active site of Cytochrome P450 2B6 (CYP450 2B6) revealed crucial interactions for its binding. researchgate.net The docking results showed that the imidazole (B134444) derivative forms hydrogen bond interactions with the amino acid residue Thr302 within the active site of the enzyme. researchgate.net This type of analysis is fundamental for understanding the mechanism of action and for designing new analogues with improved binding affinity.

| Compound Analogue | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| 4-(4-chlorophenyl)imidazole | CYP450 2B6 | -8.2 | Thr302 | Hydrogen Bond |

| Generic Imidazole Derivative 1 | Lanosterol 14α-demethylase (1E9X) | -10.4 | Tyr132, His377 | Hydrogen Bond, Hydrophobic |

| Generic Imidazole Derivative 2 | COX-2 (4COX) | -10.9 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |

This table presents hypothetical and literature-derived data for illustrative purposes, showing typical binding affinities and interactions for imidazole-based compounds with various protein targets. researchgate.netrjptonline.orgrjptonline.org

Molecular Dynamics Simulations for Conformational Dynamics and Binding Energetics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes and stability of the complex over time. MD simulations are powerful computational tools that simulate the motion of atoms and molecules based on the principles of classical mechanics. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the fluctuations and conformational changes of the protein and the ligand.

For analogues of this compound, MD simulations can be used to assess the stability of the docked pose, identify key residues involved in the binding, and calculate the binding free energy of the complex. The binding free energy is a more accurate measure of the binding affinity than the scoring functions used in molecular docking, as it takes into account the dynamic nature of the system and the effects of the solvent.

One of the most common methods for calculating binding free energy from MD simulations is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.govfrontiersin.orgresearchgate.net These methods combine the molecular mechanics energy of the complex with a continuum solvent model to estimate the free energy of binding. nih.govfrontiersin.orgresearchgate.net The binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and the ligand in their unbound states. These calculations can be computationally intensive but provide valuable insights for lead optimization. nih.govrsc.org

| System | Simulation Time (ns) | Binding Free Energy (ΔG_bind, kcal/mol) using MM/GBSA | Key Energy Contributions |

|---|---|---|---|

| Imidazole Analogue A + PI3K | 100 | -45.8 ± 3.5 | Van der Waals, Electrostatic |

| Imidazole Analogue B + CK2 | 50 | -38.2 ± 4.1 | Electrostatic, Polar Solvation |

| Imidazole Analogue C + EGFR | 100 | -52.1 ± 2.9 | Van der Waals, Non-polar Solvation |

This table provides illustrative data on binding free energy calculations for different imidazole analogues, demonstrating the application of MM/GBSA in ranking potential inhibitors. frontiersin.orgnih.govijsrset.com

Virtual Screening and Combinatorial Library Design

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govelsevierpure.com VS can be broadly categorized into two types: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). SBVS relies on the three-dimensional structure of the target protein and uses molecular docking to screen a library of compounds. LBVS, on the other hand, uses the structure of known active compounds to identify other molecules in a library with similar properties.

For the discovery of novel analogues of this compound, both SBVS and LBVS approaches can be employed. SBVS can be used to screen large chemical databases for compounds that fit into the binding site of a specific target protein. LBVS can be used to search for compounds that have similar pharmacophoric features to known active imidazole derivatives.

Combinatorial library design is a strategy used to create a large number of compounds from a smaller number of starting materials. nih.gov In the context of this compound, a combinatorial library can be designed by systematically modifying different parts of the molecule, such as the chlorophenyl group, the imidazole ring, and the methanamine side chain. This allows for the rapid exploration of the chemical space around the core scaffold and the identification of analogues with improved activity and pharmacokinetic properties. Computational tools can be used to design and evaluate these virtual libraries before their synthesis, saving time and resources.

| Virtual Screening Method | Library Size | Target | Hit Rate (%) | Notes |

|---|---|---|---|---|

| Structure-Based (Docking) | ~1,000,000 | Kinase | 0.5 - 2.0 | Requires 3D structure of the target protein. |

| Ligand-Based (Pharmacophore) | ~500,000 | GPCR | 1.0 - 5.0 | Based on the structure of known active ligands. |

| Fragment-Based | ~10,000 | Protease | 5.0 - 15.0 | Identifies small fragments that bind to the target. |

This table provides a general overview of different virtual screening methods and their typical hit rates in drug discovery campaigns. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties or structural features that are important for the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. nih.gov

The development of a QSAR model involves several steps: (1) compiling a dataset of compounds with known biological activities, (2) calculating a set of molecular descriptors for each compound that describe its structural and physicochemical properties, (3) developing a mathematical model that correlates the descriptors with the biological activity using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), and (4) validating the model to ensure its predictive power.

For analogues of this compound, 2D-QSAR and 3D-QSAR models can be developed. 2D-QSAR models use descriptors that are calculated from the two-dimensional structure of the molecules, such as molecular weight, logP, and topological indices. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use descriptors that are derived from the three-dimensional structure of the molecules, such as steric and electrostatic fields. nih.gov These 3D-QSAR models can provide a more detailed understanding of the structure-activity relationship and can be used to generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease the activity. rjptonline.orgrjptonline.org

| QSAR Model | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| 2D-QSAR for Imidazole Analogues | r² (Correlation Coefficient) | 0.85 | Good correlation between descriptors and activity for the training set. |

| q² (Cross-validated r²) | 0.65 | Good predictive power of the model. | |

| pred_r² (External validation) | 0.72 | Good predictive ability for an external test set. | |

| 3D-QSAR (CoMFA) for Imidazole Analogues | Steric Contribution | 55% | Bulky groups in specific regions are favorable for activity. |

| Electrostatic Contribution | 45% | Electron-withdrawing groups in certain areas enhance activity. |

This table illustrates the types of statistical parameters and outputs generated from 2D and 3D-QSAR studies on imidazole derivatives, indicating model robustness and the importance of specific molecular features. nih.govnih.govfrontiersin.orgscispace.com

Application of Artificial Intelligence and Machine Learning in Imidazole Drug Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery by enabling the analysis of large and complex datasets. nih.govbohrium.com These technologies can be applied to various stages of the drug design process, from target identification and validation to lead optimization and preclinical development. researchgate.netmednexus.org

In the context of designing analogues of this compound, AI and ML algorithms can be used for a variety of tasks:

Predictive Modeling: Machine learning models, such as artificial neural networks (ANNs) and support vector machines (SVMs), can be trained on large datasets of imidazole derivatives to predict their biological activity, toxicity, and pharmacokinetic properties (ADMET). nih.govresearchgate.netnih.gov These models can often outperform traditional QSAR models in terms of predictive accuracy. researchgate.net

De Novo Drug Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design novel imidazole-based molecules with desired properties. nih.gov These models can learn the underlying patterns in a given set of molecules and generate new structures that are likely to be active against a specific target.

Virtual Screening: Machine learning models can be used to enhance the efficiency of virtual screening by prioritizing compounds that are more likely to be active. mednexus.org This can be achieved by training a model to distinguish between active and inactive compounds based on their molecular descriptors.

Image Analysis and High-Content Screening: Deep learning models, particularly convolutional neural networks (CNNs), can be used to analyze microscopy images from high-content screening assays to assess the effects of imidazole analogues on cellular morphology and function.

The application of AI and ML in imidazole drug design has the potential to accelerate the discovery of new therapeutic agents by making the process more efficient, cost-effective, and predictive.

| AI/ML Application | Technique/Algorithm | Objective | Example Outcome for Imidazole Analogues |

|---|---|---|---|

| ADMET Prediction | Deep Neural Networks (DNN) | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. | Identification of analogues with favorable drug-like properties. |

| Bioactivity Prediction | Random Forest, Gradient Boosting | Predict the inhibitory activity against a specific target. | Prioritization of compounds for synthesis and in vitro testing. |

| De Novo Design | Recurrent Neural Networks (RNN) | Generate novel molecular structures with desired properties. | Creation of a virtual library of novel imidazole scaffolds. |

| QSAR Modeling | Artificial Neural Networks (ANN) | Develop highly predictive models of structure-activity relationships. | A non-linear QSAR model with high predictive accuracy for untested compounds. researchgate.net |

This table summarizes the diverse applications of AI and machine learning in the design and optimization of imidazole-based drug candidates.

Lead Optimization and Preclinical Development Strategies for the 4 4 Chlorophenyl 1h Imidazol 2 Yl Methanamine Scaffold

Hit-to-Lead Progression and Optimization Cycles

The journey from a hit compound, such as (4-(4-chlorophenyl)-1H-imidazol-2-yl)methanamine, to a viable lead candidate is a foundational stage in drug discovery. zeclinics.com This phase, known as hit-to-lead, focuses on confirming the initial activity and exploring the preliminary structure-activity relationship (SAR) to assess the scaffold's potential.

An initial hit is typically a compound identified from a high-throughput screen that shows desired activity against a biological target. For the (4-phenyl-1H-imidazol-2-yl)methanamine series, a key step is to establish a tractable and robust synthetic route to allow for the rapid generation of analogs. nih.govresearchgate.net The initial optimization cycles often involve simple, targeted modifications to probe the chemical space around the hit molecule.

Key activities in this stage include:

Resynthesis and Confirmation: The original hit compound is resynthesized to confirm its structure and biological activity, ruling out any artifacts from the initial screening process.

Initial SAR Exploration: Small, focused libraries of analogs are synthesized to understand which parts of the molecule are critical for activity. For the target scaffold, this would involve modifications at three primary positions: the chlorophenyl ring, the imidazole (B134444) core, and the methanamine side chain.

Potency and Ligand Efficiency Assessment: Analogs are tested to determine their potency (e.g., IC50 or EC50). Ligand efficiency (LE), a measure of the binding energy per heavy atom, is a critical metric at this stage to guide the selection of compounds that have a strong potential for further development.

An illustrative, hypothetical optimization cycle starting from the parent scaffold is presented below.

| Compound | R1 (Phenyl Substitution) | R2 (Amine Substitution) | Hypothetical Target IC50 (nM) | Comments |

|---|---|---|---|---|

| 1 (Hit) | 4-Cl | -H | 1200 | Initial screening hit. |

| 2 | 4-F | -H | 1500 | Replacing Cl with F slightly reduces potency, suggesting halogen presence may be important. |

| 3 | 4-CH3 | -H | 2500 | Replacing Cl with a methyl group significantly reduces potency, indicating an electronic effect may be at play. |

| 4 | H | -H | 5000 | Unsubstituted phenyl ring is poorly active, highlighting the importance of substitution. |

| 5 | 4-Cl | -CH3 | 850 | N-methylation of the amine is tolerated and slightly improves potency. |

| 6 | 4-Cl | -C2H5 | 920 | N-ethylation shows similar potency to N-methylation. |

Scaffold Modification and Bioisosteric Replacement Studies

Once a foundational SAR is established, medicinal chemists employ more sophisticated strategies like scaffold modification and bioisosteric replacement to enhance drug-like properties. cambridgemedchemconsulting.combaranlab.org Bioisosteres are functional groups or substituents with similar physical or chemical properties that produce broadly similar biological effects. baranlab.org This strategy is used to fine-tune potency, selectivity, and pharmacokinetic (ADME) properties.

For the this compound scaffold, several bioisosteric replacements can be envisioned:

Aryl Ring Modification: The 4-chlorophenyl group is a common starting point. Replacing the phenyl ring with other aromatic systems like pyridine (B92270) or thiophene (B33073) can modulate properties such as solubility, pKa, and potential for new vector interactions with the target protein. nih.gov

Halogen Substitution: The chloro-substituent can be replaced with other groups like fluorine, bromine, or a trifluoromethyl group. Fluorine can improve metabolic stability and binding affinity, while a trifluoromethyl group can significantly alter lipophilicity and electronic properties. cambridgemedchemconsulting.com

Linker and Amine Modification: The methanamine linker (-CH2NH2) can be altered. Homologation to an ethylamine (B1201723) (-CH2CH2NH2) or replacement of the amine with an ether (-CH2O-) or thioether (-CH2S-) can probe the importance of the basic nitrogen and the linker length.

The following table provides examples of potential bioisosteric replacements for the scaffold.

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| 4-Chlorophenyl | Pyridyl | Introduce H-bond acceptor, modulate solubility and pKa. |

| -Cl | -CF3 | Increase lipophilicity, block metabolic oxidation, act as H-bond acceptor. |

| Imidazole | 1,2,4-Triazole | Alter H-bond donor/acceptor pattern, potentially improve metabolic stability. acs.org |

| -CH2NH2 (Methanamine) | -CH2OH (Methanol) | Remove basicity, introduce H-bond donor/acceptor. |

Strategies for Enhancing Target Selectivity and Potency

A primary goal of lead optimization is to maximize a compound's potency against its intended target while minimizing activity against other related targets (off-target effects). zeclinics.com Structure-based drug design (SBDD) is a powerful tool in this endeavor. If a crystal structure of the target protein is available, computational docking can guide the design of new analogs that make more specific and stronger interactions with the binding site. nih.gov

For instance, if the target is a protein kinase, the imidazole scaffold might serve as a hinge-binder, forming crucial hydrogen bonds with the protein's backbone. mdpi.com The 4-chlorophenyl group would likely occupy a hydrophobic pocket, and the methanamine side chain could be directed towards the solvent-exposed region, providing a handle for further modification to enhance selectivity.

Strategies to improve potency and selectivity include:

Exploiting Specific Interactions: Designing analogs that form additional hydrogen bonds, ionic bonds, or hydrophobic interactions within the target's binding pocket. For example, extending the methanamine moiety with a carefully chosen group could allow it to interact with a distal pocket unique to the target enzyme, thereby increasing both potency and selectivity.

Conformational Constraint: Introducing rigid elements into the molecule, such as fusing a ring to the imidazole core or incorporating cyclic amines, can lock the molecule into its bioactive conformation. This reduces the entropic penalty of binding and can lead to a significant increase in potency.

Targeting Allosteric Sites: While many inhibitors target the active (orthosteric) site, designing molecules that bind to an allosteric site can offer an alternative mechanism of action and a different path to achieving selectivity. nih.gov

A study on a related (4-phenyl-1H-imidazol-2-yl)methanamine series identified potent agonists for the somatostatin (B550006) receptor 3 (SSTR3), where modifications led to a compound with an EC50 of 5.2 nM. nih.gov This demonstrates the scaffold's capacity for high-potency interactions when appropriately substituted.

Fragment-Based Drug Design (FBDD) and De Novo Design Principles

Modern drug discovery often employs rational design approaches like Fragment-Based Drug Design (FBDD) and de novo design to identify novel chemical matter. researchgate.netresearchgate.net These principles can be applied to the discovery and optimization of the this compound scaffold.

Fragment-Based Drug Design (FBDD): In an FBDD approach, small, low-complexity molecules (fragments) are screened for weak binding to the target protein. Hits are then optimized by "growing" the fragment to occupy adjacent pockets or by "linking" two or more fragments that bind to different sites. The target scaffold could conceptually be assembled from fragments. For example, a 4-chlorophenyl fragment might be found to bind in a hydrophobic pocket, while an aminomethyl-imidazole fragment could be identified as a hinge-binder. A medicinal chemist could then link these two fragments to create the full scaffold, which would serve as a potent starting point for optimization.

De Novo Design: This computational approach involves designing a molecule "from scratch" to fit the steric and electronic requirements of a target's binding site. acs.orgnih.gov Algorithms can place atoms or small functional groups into the binding site and connect them to form a coherent, synthetically accessible molecule. A de novo design program targeting a kinase, for example, might identify the utility of a planar, hydrogen-bonding heterocycle (like imidazole) and a substituted aryl group (like 4-chlorophenyl) to occupy key pockets, thus generating the target scaffold as a promising virtual hit. acs.orgnih.gov This approach is particularly valuable for discovering novel core structures or scaffolds that are not present in existing compound libraries. researchgate.net

Emerging Research Avenues and Translational Potential of 4 4 Chlorophenyl 1h Imidazol 2 Yl Methanamine Derivatives

Development of Novel Therapeutic Applications

The inherent versatility of the imidazole (B134444) scaffold allows for structural modifications that can lead to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govresearchgate.net Derivatives of (4-(4-Chlorophenyl)-1H-imidazol-2-YL)methanamine are being actively investigated for various therapeutic applications, with a primary focus on oncology.

Recent studies have highlighted the potential of imidazole derivatives bearing a 4-chlorophenyl substituent as potent anticancer agents. For instance, a series of novel 4-acetophenone moiety-bearing functionalized imidazole derivatives, some of which include the 4-chlorophenyl group, have demonstrated significant cytotoxicity against human breast carcinoma (MDA-MB-231), human prostate carcinoma (PPC-1), and human glioblastoma (U-87) cell lines. nih.gov Specifically, certain compounds within this class exhibited high selectivity against the prostate adenocarcinoma cancer cell line. nih.gov

The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as various kinases. nih.gov The imidazole core can act as a scaffold to orient functional groups in a way that facilitates binding to the active sites of these enzymes. The 4-chlorophenyl group, in particular, can contribute to the binding affinity through hydrophobic and halogen-bonding interactions.

While the primary focus has been on cancer, the structural motifs present in this compound derivatives suggest potential applications in other therapeutic areas as well. For example, imidazole-based compounds have been explored as inhibitors of enzymes like urease, which is implicated in infections by Helicobacter pylori. drugbank.com Furthermore, the imidazole scaffold is a key component in compounds targeting neurodegenerative diseases, suggesting another potential avenue for these derivatives. nih.gov

Table 1: Investigated Therapeutic Targets for Imidazole Derivatives

| Therapeutic Area | Potential Molecular Target(s) | Reference(s) |

| Oncology | Kinases (e.g., EGFR, VEGFR-2, PDGFR), Tubulin | nih.govmdpi.comnih.gov |

| Infectious Diseases | Urease, Bacterial and Fungal Enzymes | drugbank.com |

| Neurodegenerative Diseases | Imidazoline (B1206853) I2 Receptors | nih.gov |

| Inflammatory Diseases | p38 MAP Kinase | nih.gov |

Integration with Multi-Target Ligand Design

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. arxiv.org Consequently, the design of multi-target ligands, single molecules capable of modulating multiple biological targets simultaneously, has gained significant traction. arxiv.orgnorthwestern.edu The this compound scaffold is well-suited for this approach due to its ability to be functionalized at multiple positions, allowing for the incorporation of pharmacophoric features that can interact with different target proteins.

For example, in the context of cancer therapy, researchers are exploring the development of dual inhibitors that target both receptor tyrosine kinases (like EGFR and VEGFR-2) and other key signaling proteins. nih.gov By strategically modifying the substituents on the imidazole ring and the methanamine side chain of the core scaffold, it is possible to design molecules that can fit into the ATP-binding pockets of multiple kinases. This multi-pronged attack can lead to enhanced efficacy and a reduced likelihood of developing drug resistance.

A study on benzimidazole (B57391) derivatives, which share structural similarities with the imidazole core, identified compounds that act as multi-target inhibitors of EGFR, VEGFR-2, and PDGFR kinases. nih.gov This suggests that the this compound framework could be similarly exploited to create multi-target kinase inhibitors. The 4-chlorophenyl group can provide a constant anchoring point in one of the target's binding sites, while modifications at other positions can be tailored to interact with the unique features of other targets.

The concept of multi-target drug design extends beyond oncology. In neurodegenerative diseases, for instance, a single compound that can modulate multiple pathways, such as neuroinflammation and protein aggregation, could offer a more effective therapeutic strategy. The versatility of the imidazole scaffold makes it an attractive starting point for the development of such multi-functional molecules.

Advanced Chemical Biology Tools and Probes

Beyond their direct therapeutic applications, derivatives of this compound can be developed into sophisticated chemical biology tools and probes. These tools are invaluable for elucidating complex biological processes, identifying new drug targets, and validating the mechanism of action of therapeutic agents. mdpi.com

By incorporating reporter groups, such as fluorescent dyes or affinity tags, onto the imidazole scaffold, researchers can create molecular probes to visualize and track the localization and interactions of specific proteins within living cells. bohrium.com For example, a fluorescently labeled derivative could be used to study the cellular uptake and distribution of this class of compounds, providing insights into their pharmacokinetic and pharmacodynamic properties.

Furthermore, these derivatives can be designed as selective inhibitors for specific enzymes or receptors, allowing researchers to probe the functional role of these proteins in cellular pathways. For instance, a highly potent and selective kinase inhibitor derived from this scaffold could be used to dissect the signaling cascades involved in a particular disease state. The development of such chemical probes is crucial for advancing our understanding of disease biology and for the rational design of new therapies. mdpi.com

Challenges and Future Outlook in Imidazole-Based Drug Discovery

Despite the immense potential of imidazole-based compounds, several challenges remain in their development and clinical translation. A key hurdle is achieving high target selectivity to minimize off-target effects and associated toxicities. dovepress.com The inherent reactivity of the imidazole ring can also lead to metabolic instability and potential drug-drug interactions.

Future research in this area will likely focus on several key aspects. Firstly, the use of computational modeling and structure-based drug design will be instrumental in optimizing the potency and selectivity of this compound derivatives. nih.gov These in silico methods can help predict the binding modes of these compounds to their targets and guide the synthesis of more effective and safer drug candidates.

Secondly, there is a growing emphasis on developing novel synthetic methodologies to access a wider diversity of imidazole derivatives. mdpi.com This will enable a more comprehensive exploration of the structure-activity relationships and the identification of compounds with improved pharmacological profiles.

Finally, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds is essential for their successful clinical development. nih.gov This includes studies on their absorption, distribution, metabolism, and excretion (ADME), as well as their long-term safety profiles.

Q & A

Q. Methodological Answer :

- Tautomerism : Imidazole derivatives often exhibit 1H-/2H-tautomerism. Use -NMR or deuterated solvents to distinguish tautomers .

- Impurity profiling : HPLC-MS identifies byproducts (e.g., unreacted chloro intermediates). Recrystallization in MeOH/EtO removes polar impurities .

- Isotopic labeling : -labeling of the methanamine group clarifies splitting patterns in crowded NMR regions .

Basic: What safety protocols are essential when handling this compound in the lab?

Q. Methodological Answer :

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods due to potential HCl release during synthesis .

- Waste disposal : Segregate halogenated waste (chlorophenyl group) and neutralize acidic residues before disposal .

- Storage : Store at −20°C in airtight containers to prevent degradation; monitor for deliquescence .

Advanced: How can researchers design derivatives of this compound to enhance solubility or bioavailability?

Q. Methodological Answer :

- Prodrug strategies : Convert the methanamine to a tert-butyl carbamate (Boc-protected) for improved lipophilicity, cleaved in vivo .

- Salt formation : Hydrochloride salts (e.g., [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl) enhance water solubility and crystallinity .

- PEGylation : Attach polyethylene glycol (PEG) chains to the imidazole nitrogen to reduce plasma protein binding .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Methodological Answer :

- Purification bottlenecks : Replace column chromatography with continuous flow reactors for high-purity batches .

- Catalyst recovery : Use immobilized catalysts (e.g., silica-supported KCO) to reduce costs in reductive amination .

- Thermal hazards : Monitor exothermic reactions (e.g., HCl/dioxane mixtures) using in-line FTIR for real-time feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products